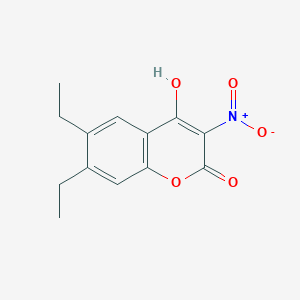
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structural features, which include a cyclopropylaminomethyl group and a fluoropyrrolidine ring, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure regioselectivity.
Attachment of the Cyclopropylaminomethyl Group: This step involves the reaction of the intermediate with cyclopropylamine, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid dicyclohexylamine salt: This compound shares structural similarities with N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride, particularly in the pyrrolidine ring and chiral centers.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a complex heterocyclic structure, used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropylaminomethyl group and a fluoropyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H17Cl2FN2 |
|---|---|
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-8-5-10-3-6(8)4-11-7-1-2-7;;/h6-8,10-11H,1-5H2;2*1H/t6-,8-;;/m1../s1 |
Clé InChI |
WCCHCPXGHNZVNV-QGTMZHJHSA-N |
SMILES isomérique |
C1CC1NC[C@H]2CNC[C@H]2F.Cl.Cl |
SMILES canonique |
C1CC1NCC2CNCC2F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8537447.png)
![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)










